BN82002 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

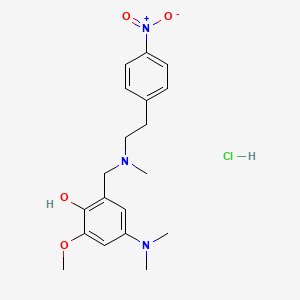

C19H26ClN3O4 |

|---|---|

Molecular Weight |

395.9 g/mol |

IUPAC Name |

4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride |

InChI |

InChI=1S/C19H25N3O4.ClH/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25;/h5-8,11-12,23H,9-10,13H2,1-4H3;1H |

InChI Key |

FGPZRTQNJSSCAQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Foundational & Exploratory

BN82002 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN82002 hydrochloride is a potent and irreversible inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases, which are key regulators of the cell cycle. By targeting CDC25, this compound induces cell cycle arrest and inhibits tumor cell proliferation. Additionally, recent studies have unveiled a secondary mechanism of action involving the inhibition of AKT2, leading to anti-inflammatory effects through the suppression of the NF-κB signaling pathway. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, including quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Primary Mechanism of Action: Inhibition of CDC25 Phosphatases

This compound acts as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family, which includes CDC25A, CDC25B, and CDC25C.[1][2][3] These phosphatases are crucial for cell cycle progression as they dephosphorylate and activate cyclin-dependent kinases (CDKs).[4] Inhibition of CDC25 leads to the accumulation of phosphorylated, inactive CDKs, resulting in cell cycle arrest at various stages, including the G1/S and G2/M transitions.[4]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against various CDC25 isoforms and its anti-proliferative effects on different human tumor cell lines are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of BN82002 against CDC25 Phosphatases [1][2][3]

| Target | IC50 (µM) |

| CDC25A | 2.4 |

| CDC25B2 | 3.9 |

| CDC25B3 | 6.3 |

| CDC25C | 5.4 |

| CDC25C-cat | 4.6 |

Note: this compound displays approximately 20-fold greater selectivity for CDC25 phosphatases over CD45 tyrosine phosphatase.[1][2][3]

Table 2: Anti-proliferative Activity of BN82002 in Human Tumor Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 7.2 |

| HT-29 | Colon | 32.6 |

Signaling Pathway

This compound disrupts the normal progression of the cell cycle by inhibiting CDC25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for transitioning between cell cycle phases. The resulting cell cycle arrest can ultimately lead to apoptosis in cancer cells.

Caption: Inhibition of CDC25 by this compound leads to cell cycle arrest.

Experimental Protocols

This assay determines the in vitro inhibitory effect of this compound on CDC25 phosphatase activity.

Materials:

-

Recombinant human CDC25A, B, or C

-

This compound

-

Phosphatase substrate (e.g., OMFP - 3-O-methylfluorescein phosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 6.5, 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)

-

96-well microplate

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the recombinant CDC25 enzyme to each well of the 96-well plate.

-

Add the different concentrations of this compound to the respective wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the OMFP substrate to each well.

-

Incubate the plate at room temperature, protected from light, for a specific duration (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

This protocol is used to assess the effect of this compound on the cell cycle distribution of a given cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HeLa cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Secondary Mechanism of Action: Anti-Inflammatory Effects via AKT2 Inhibition

In addition to its effects on the cell cycle, BN82002 has been shown to possess anti-inflammatory properties.[5] This is achieved by targeting and inhibiting the kinase activity of AKT2, which in turn blocks the nuclear translocation of NF-κB (p65 and p50) and downregulates the expression of pro-inflammatory mediators.[5]

Signaling Pathway

BN82002 directly interacts with and inhibits AKT2, a key component of the NF-κB signaling pathway. This inhibition prevents the downstream cascade that leads to the activation and nuclear translocation of NF-κB, a critical transcription factor for inflammatory gene expression.

Caption: this compound inhibits the NF-κB pathway by targeting AKT2.

Experimental Protocols

This assay is used to measure the effect of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

NF-κB activator (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.

Conclusion

This compound exhibits a dual mechanism of action, making it a compound of significant interest for both oncology and anti-inflammatory research. Its primary role as a potent and irreversible inhibitor of CDC25 phosphatases disrupts cell cycle progression, leading to anti-proliferative effects in cancer cells. Concurrently, its ability to inhibit AKT2 and the subsequent NF-κB signaling cascade highlights its potential as an anti-inflammatory agent. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

BN82002 Hydrochloride: A Technical Guide to a Potent CDC25 Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell Division Cycle 25 (CDC25) phosphatases are crucial regulators of the cell cycle, acting as rate-limiting activators of cyclin-dependent kinases (CDKs).[1] Their overexpression is a common feature in a variety of human cancers, making them a compelling target for the development of novel anticancer therapeutics.[1] BN82002 hydrochloride is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[2][3] This technical guide provides an in-depth overview of BN82002, consolidating its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Introduction to CDC25 Phosphatases

The CDC25 family of dual-specificity phosphatases, comprising CDC25A, CDC25B, and CDC25C, plays an essential role in orchestrating cell cycle transitions.[4] They activate cyclin-dependent kinase/cyclin complexes by dephosphorylating inhibitory tyrosine and threonine residues at the ATP binding sites.[1]

-

CDC25A is a critical regulator for both the G1-S and G2-M transitions.[1][5]

-

CDC25B is thought to initiate mitosis by activating CDK1/Cyclin B at the centrosome.[1][6]

-

CDC25C is primarily involved in controlling the entry into mitosis.[6]

Given their pivotal role in cell proliferation, the inhibition of CDC25 phosphatases presents a strategic approach to inducing cell cycle arrest and inhibiting tumor growth.[4][7]

This compound: Compound Profile

BN82002 is a cell-permeable, ortho-hydroxybenzylamino compound that demonstrates significant anti-tumor properties.[8] The hydrochloride salt is the stable form of the compound that retains full biological activity.[3]

| Property | Value | Reference |

| Chemical Name | 4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol hydrochloride | [9][10] |

| Molecular Formula | C₁₉H₂₅N₃O₄ | [9][10][11] |

| Molecular Weight | 359.42 g/mol | [11][12] |

| CAS Number | 396073-89-5 | [3][10][11] |

| Solubility | Soluble in DMSO (>100 mM) and ethanol (B145695) (10 mg/mL). Unstable in aqueous solutions. | [9][12] |

Mechanism of Action

BN82002 acts as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[2][3] By binding to the active site of CDC25, it prevents the dephosphorylation and subsequent activation of CDKs.[7] This inhibition leads to the accumulation of phosphorylated, inactive CDKs, thereby blocking cell cycle progression at the G1/S and G2/M transitions.[7] The direct consequence at the molecular level is an increase in the inhibitory tyrosine phosphorylation of CDK1.[4][9]

Recent studies have also uncovered an anti-inflammatory function of BN82002, where it targets AKT2 to suppress the NF-κB pathway, independent of its CDC25 activity.[13]

References

- 1. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cell Cycle-Regulatory CDC25A Phosphatase Inhibits Apoptosis Signal-Regulating Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. BN-82002, CDC25 Phosphatase Inhibitor - CD BioSciences [celluars.com]

- 10. scbt.com [scbt.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Anti-inflammatory functions of the CDC25 phosphatase inhibitor BN82002 via targeting AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BN82002 Hydrochloride: A CDC25 Phosphatase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BN82002 hydrochloride is a potent and selective inhibitor of the cell division cycle 25 (CDC25) family of dual-specificity phosphatases, which are key regulators of the cell cycle.[1] Overexpression of CDC25 phosphatases is frequently observed in various human cancers, making them an attractive target for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, tailored for professionals in the field of drug discovery and development.

Discovery and Biological Activity

BN82002 was identified as a novel, cell-permeable, ortho-hydroxybenzylamino compound that exhibits anti-tumor properties.[2][3] It acts as an irreversible inhibitor of the CDC25 phosphatase family, including isoforms A, B, and C.[2][3] The hydrochloride salt is the stable form of the compound and retains the same biological activity.[4]

Mechanism of Action

CDC25 phosphatases function by removing inhibitory phosphate (B84403) groups from cyclin-dependent kinases (CDKs), thereby activating them and promoting cell cycle progression.[1] BN82002 exerts its antiproliferative effects by inhibiting CDC25 activity, which leads to the accumulation of phosphorylated, inactive CDKs and subsequent cell cycle arrest.[1] This ultimately impairs the proliferation of cancer cells.

In Vitro Activity

BN82002 has demonstrated potent inhibitory activity against various CDC25 isoforms and has shown significant antiproliferative effects in a range of human cancer cell lines.

Table 1: Inhibitory Activity of BN82002 against CDC25 Isoforms [4]

| CDC25 Isoform | IC₅₀ (µM) |

| CDC25A | 2.4 |

| CDC25B2 | 3.9 |

| CDC25C | 5.4 |

| CDC25B3 | 6.3 |

| CDC25C-cat | 4.6 |

Table 2: Antiproliferative Activity of BN82002 in Human Cancer Cell Lines [4]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MIA PaCa-2 | Pancreatic | 7.2 |

| HT-29 | Colon | 32.6 |

CDC25 Signaling Pathway

The CDC25 phosphatases are critical regulators of cell cycle transitions. CDC25A is primarily involved in the G1/S transition, while CDC25B and CDC25C regulate the G2/M transition. By inhibiting these phosphatases, BN82002 can induce cell cycle arrest at multiple phases.

Caption: CDC25 signaling pathway and the inhibitory action of BN82002.

Synthesis of this compound

The chemical name of BN82002 is N-(2-Hydroxy-3-methoxy-5-dimethylaminobenzyl)-N'-(2-(4-nitrophenethyl))-N'-methylamine. Its synthesis can be achieved through a Mannich reaction, a three-component condensation involving a phenol, formaldehyde (B43269), and a secondary amine.[5]

Representative Synthetic Scheme

Caption: Representative workflow for the synthesis of this compound.

Experimental Protocol (Representative)

This protocol is a representative example based on general procedures for the Mannich reaction of phenols.[5][6]

Materials:

-

4-(Dimethylamino)-2-methoxyphenol

-

N-Methyl-2-(4-nitrophenyl)ethan-1-amine

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Hydrochloric acid (ethereal solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: To a solution of 4-(Dimethylamino)-2-methoxyphenol (1.0 eq) and N-Methyl-2-(4-nitrophenyl)ethan-1-amine (1.1 eq) in ethanol, add formaldehyde solution (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain BN82002 as a free base.

-

Salt Formation: Dissolve the purified BN82002 free base in a minimal amount of dichloromethane and cool in an ice bath. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

In Vitro CDC25 Phosphatase Inhibition Assay

The inhibitory activity of this compound against CDC25 phosphatases can be evaluated using a fluorogenic substrate, such as 3-O-methylfluorescein phosphate (OMFP).

Experimental Protocol

Materials:

-

Recombinant human CDC25A, B, and C

-

This compound

-

3-O-methylfluorescein phosphate (OMFP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions in the assay buffer.

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, the CDC25 enzyme, and the various concentrations of this compound. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Substrate Addition: Initiate the reaction by adding the OMFP substrate to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission) at regular intervals for a specified duration (e.g., 30 minutes).

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising CDC25 phosphatase inhibitor with demonstrated in vitro anticancer activity. Its mechanism of action, involving the disruption of cell cycle regulation, makes it a valuable lead compound for the development of novel cancer therapies. The synthetic route, likely involving a Mannich reaction, is feasible for further optimization and scale-up. The provided experimental protocols offer a foundation for researchers to further investigate the biological activities and synthetic pathways of BN82002 and its analogs.

References

BN82002 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BN82002 hydrochloride, a potent and selective inhibitor of the cell division cycle 25 (CDC25) family of phosphatases. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is the salt form of the active compound BN82002. The hydrochloride form is noted to be more stable while retaining the same biological activity.[1]

Table 1: Chemical Identifiers and Properties of BN82002

| Property | Value | Reference |

| IUPAC Name | 4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol | [2] |

| CAS Number | 396073-89-5 (BN82002) | [2][3][4] |

| 1049740-43-3 (BN82002 HCl) | [5] | |

| Molecular Formula | C₁₉H₂₅N₃O₄ | [2][3][4] |

| Molecular Weight | 359.42 g/mol | [3][4] |

| SMILES String | CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)--INVALID-LINK--[O-] | [2] |

| InChI Key | GOKYHQGRIIXMNE-UHFFFAOYSA-N | [3] |

| Appearance | Red to dark red solid | [3] |

| Solubility | Soluble in DMSO (>100 mM) and ethanol (B145695) (10 mg/mL) | [2][6] |

Biological Activity and Mechanism of Action

BN82002 is a potent, selective, and irreversible inhibitor of the CDC25 family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C).[7][8] These enzymes are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which in turn drive the transitions between different phases of the cell cycle.[7][9] By inhibiting CDC25 phosphatases, BN82002 effectively blocks cell cycle progression, leading to antiproliferative effects in cancer cells.[7][9]

Inhibition of CDC25 Phosphatases

BN82002 demonstrates potent inhibitory activity against multiple isoforms of CDC25. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below. The compound displays approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[7]

Table 2: Inhibitory Activity of BN82002 against CDC25 Phosphatase Isoforms

| Target | IC₅₀ (µM) | Reference |

| CDC25A | 2.4 | [5][7][8] |

| CDC25B2 | 3.9 | [5][7][8] |

| CDC25B3 | 6.3 | [5][7][8] |

| CDC25C | 5.4 | [5][7][8] |

| CDC25C-cat | 4.6 | [5][7][8] |

Antiproliferative Activity

The inhibitory effect of BN82002 on CDC25 phosphatases translates to potent antiproliferative activity against a range of human tumor cell lines.

Table 3: In Vitro Antiproliferative Activity of BN82002

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 7.2 | [7] |

| DU-145 | Prostate Cancer | 13.5 | [10] |

| HT-29 | Colon Cancer | 32.6 | [7] |

Signaling Pathway

CDC25 phosphatases are key regulators of the G1/S and G2/M transitions in the cell cycle. They function by removing inhibitory phosphate (B84403) groups from cyclin-dependent kinases (CDKs), thereby activating them. BN82002 exerts its effect by inhibiting CDC25, leading to the accumulation of inactive, phosphorylated CDKs and subsequent cell cycle arrest.

Caption: CDC25 signaling pathway and the inhibitory action of BN82002.

Experimental Protocols

The following sections outline the general methodologies used to characterize the activity of BN82002.

CDC25 Phosphatase Inhibition Assay

The inhibitory activity of BN82002 on CDC25 phosphatases is typically determined using an in vitro enzymatic assay.

Principle: The assay measures the dephosphorylation of a synthetic substrate by a recombinant CDC25 enzyme. The product of this reaction is often a fluorescent molecule, allowing for quantification of enzyme activity.

General Protocol:

-

Reagents: Recombinant human CDC25A, B, or C; a fluorogenic phosphatase substrate such as 3-O-methylfluorescein phosphate (OMFP); assay buffer.

-

Procedure: a. The CDC25 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer. b. The enzymatic reaction is initiated by the addition of the OMFP substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The fluorescence of the product (3-O-methylfluorescein) is measured using a fluorometer.

-

Data Analysis: The rate of the enzymatic reaction is calculated from the increase in fluorescence over time. The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: General workflow for a CDC25 phosphatase inhibition assay.

Cell Proliferation Assay

The antiproliferative effects of BN82002 are assessed using cell-based assays that measure cell viability or proliferation. Common methods include the MTT assay or the BrdU incorporation assay.

Principle (MTT Assay): This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Cell Culture: Human tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

Caption: General workflow for an MTT-based cell proliferation assay.

References

- 1. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cdc25 - Wikipedia [en.wikipedia.org]

- 3. The Cell Cycle-Regulatory CDC25A Phosphatase Inhibits Apoptosis Signal-Regulating Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CDC25 Phosphatase Inhibitor I, BN82002 The CDC25 Phosphatase Inhibitor I, BN82002, also referenced under CAS 396073-89-5, controls the biological activity of CDC25 Phosphatase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 396073-89-5 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

BN82002 Hydrochloride (CAS: 1049740-43-3): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN82002 hydrochloride is a potent, selective, and irreversible inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases.[1][2][3][4][5][6] These enzymes are crucial regulators of the cell cycle, and their overexpression is implicated in various human cancers.[3][7] this compound has demonstrated significant anti-proliferative activity in a range of cancer cell lines and has shown efficacy in reducing tumor growth in preclinical animal models.[3][4][5] Furthermore, recent studies have unveiled its anti-inflammatory properties through the inhibition of the AKT2/NF-κB signaling pathway.[8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1049740-43-3 | [9] |

| Molecular Formula | C₁₉H₂₆ClN₃O₄ | [9] |

| Molecular Weight | 395.88 g/mol | [9] |

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

2.1. Inhibition of CDC25 Phosphatases:

This compound is a potent and irreversible inhibitor of all three CDC25 isoforms (A, B, and C).[3] CDC25 phosphatases are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are key drivers of cell cycle progression.[3] By inhibiting CDC25, this compound prevents the activation of CDKs, leading to cell cycle arrest at various phases, including G1/S, S, and G2/M, ultimately impairing the proliferation of cancer cells.[3] The compound displays approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[1][2][4][5]

2.2. Anti-inflammatory Effects via AKT2/NF-κB Pathway Inhibition:

This compound has been shown to possess anti-inflammatory properties.[8] It inhibits the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-activated macrophages.[8] This effect is mediated through the specific targeting and inhibition of AKT2, a serine/threonine kinase.[8] Inhibition of AKT2 by this compound prevents the nuclear translocation of the transcription factor NF-κB (p50 and p65 subunits), thereby downregulating the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[8]

Quantitative Biological Data

Table 1: In Vitro Inhibitory Activity against CDC25 Phosphatases

| Target | IC₅₀ (µM) | Reference |

| CDC25A | 2.4 | [1][2] |

| CDC25B2 | 3.9 | [1][2] |

| CDC25B3 | 6.3 | [1][2] |

| CDC25C | 5.4 | [1][2] |

| CDC25C (catalytic domain) | 4.6 | [1][2] |

Table 2: In Vitro Anti-proliferative Activity in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MIA PaCa-2 | Pancreatic | 7.2 | [1] |

| HT-29 | Colon | 32.6 | [1] |

Experimental Protocols

4.1. In Vitro CDC25 Phosphatase Inhibition Assay

This protocol is based on the methodology described by Brezak et al. (2004).[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human CDC25 phosphatases.

Materials:

-

Recombinant human CDC25A, CDC25B, and CDC25C proteins

-

3-O-methylfluorescein phosphate (B84403) (OMFP) as substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

-

This compound

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant CDC25 enzyme to the assay buffer.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the OMFP substrate.

-

Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for fluorescein.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

4.2. Cell Proliferation (MTT) Assay

This is a general protocol that can be adapted for cell lines such as MIA PaCa-2 and HT-29.

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

MIA PaCa-2 or HT-29 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

4.3. In Vivo Human Tumor Xenograft Study

This protocol is based on the study described by Brezak et al. (2004).[3]

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo model.

Materials:

-

Athymic nude mice

-

MIA PaCa-2 human pancreatic cancer cells

-

This compound

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject MIA PaCa-2 cells into the flank of athymic nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 mg/kg daily or 40 mg/kg weekly) and vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

-

Calculate tumor volume using the formula: (length × width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Compare the tumor growth rates between the treated and control groups to assess the efficacy of the compound.

4.4. NF-κB Luciferase Reporter Assay

This is a general protocol to assess the inhibition of NF-κB signaling.

Objective: To determine if this compound inhibits the transcriptional activity of NF-κB.

Materials:

-

HEK293 cells stably expressing an NF-κB luciferase reporter construct

-

This compound

-

NF-κB activator (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

96-well plate

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to attach.

-

Pre-treat the cells with different concentrations of this compound for a defined period.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce reporter gene expression.

-

After an appropriate incubation time, lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.

Signaling Pathways and Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 4. biorxiv.org [biorxiv.org]

- 5. bowdish.ca [bowdish.ca]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. aacrjournals.org [aacrjournals.org]

BN82002 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BN82002 hydrochloride, a potent and selective inhibitor of the cell division cycle 25 (CDC25) family of phosphatases. This document consolidates key molecular information, biological activity, and experimental methodologies to support further research and development.

Core Molecular and Chemical Properties

This compound is the salt form of the cell-permeable ortho-hydroxybenzylamino compound, BN82002. The hydrochloride form is often preferred for its stability.[1]

| Property | Value | Reference |

| Chemical Name | This compound | [2][3] |

| CAS Number | 1049740-43-3 | [2] |

| Molecular Formula | C₁₉H₂₆ClN₃O₄ | [2][3] |

| Molecular Weight | 395.88 g/mol | [2] |

| Appearance | Brown to orange solid-liquid mixture | [2] |

Mechanism of Action and Biological Activity

BN82002 is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family, which are key regulators of the cell cycle.[1][2] By inhibiting CDC25, BN82002 blocks the dephosphorylation and subsequent activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and inhibition of tumor cell proliferation.[1]

Inhibition of CDC25 Phosphatases

BN82002 demonstrates potent inhibitory activity against multiple isoforms of CDC25. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Target | IC₅₀ (µM) |

| CDC25A | 2.4 |

| CDC25B2 | 3.9 |

| CDC25B3 | 6.3 |

| CDC25C | 5.4 |

| CDC25C-cat | 4.6 |

Data compiled from multiple sources.[1][2]

Anti-proliferative Activity in Cancer Cell Lines

The inhibitory effect of BN82002 on CDC25 phosphatases translates to anti-proliferative activity in various human tumor cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MIA PaCa-2 | Pancreatic Cancer | 7.2 |

| HT-29 | Colon Cancer | 32.6 |

Data compiled from MedchemExpress.[1]

Secondary Mechanism: AKT2 Inhibition

Recent studies have revealed a secondary mechanism of action for BN82002, involving the inhibition of the serine/threonine-protein kinase AKT2. This inhibition is proposed to contribute to the compound's anti-inflammatory properties.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation. Below is a general protocol that can be adapted for use with this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

Signaling Pathways

This compound primarily exerts its effect through the inhibition of the CDC25 phosphatase-mediated cell cycle progression. A simplified representation of this pathway is depicted below.

References

BN82002 Hydrochloride: A Deep Dive into its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BN82002 hydrochloride, a potent and selective inhibitor of the Cell Division Cycle 25 (CDC25) family of phosphatases. This document outlines its mechanism of action, impact on cell cycle progression, and summarizes key quantitative data. Detailed experimental protocols for cited studies are also provided to facilitate reproducibility and further investigation into this promising anti-cancer agent.

Core Mechanism of Action: Targeting the Gatekeepers of Cell Cycle Progression

This compound exerts its anti-proliferative effects by irreversibly inhibiting the activity of CDC25 phosphatases.[1][2][3][4] These dual-specificity phosphatases are crucial regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinase (CDK) complexes at key transition points.[4][5][6] By inhibiting CDC25, BN82002 effectively blocks the activation of CDKs, leading to cell cycle arrest and the prevention of cellular proliferation.[6]

The primary molecular consequence of CDC25 inhibition by BN82002 is the sustained inhibitory phosphorylation of CDK1 (also known as CDC2) at tyrosine 15.[4][5] This hyperphosphorylation prevents the activation of the CDK1/Cyclin B complex, a critical step for entry into mitosis, thereby inducing cell cycle arrest.

Signaling Pathway of this compound

Caption: Mechanism of this compound in cell cycle regulation.

Quantitative Analysis of this compound Efficacy

This compound demonstrates potent inhibitory activity against various CDC25 isoforms and exhibits anti-proliferative effects across a range of human tumor cell lines.

Table 1: Inhibitory Activity (IC50) of BN82002 against CDC25 Phosphatase Isoforms

| CDC25 Isoform | IC50 (µM) |

| CDC25A | 2.4[1][2][3][4] |

| CDC25B2 | 3.9[1][2][3][4] |

| CDC25B3 | 6.3[1][2][3][4] |

| CDC25C | 5.4[1][2][3][4] |

| CDC25C-cat | 4.6[1][2][3][4] |

BN82002 displays approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[1][2][3]

Table 2: Anti-proliferative Activity (IC50) of BN82002 in Human Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 7.2[1] |

| HT-29 | Colon | 32.6[1] |

Cell Cycle Arrest Profile

The impact of BN82002 on cell cycle progression is cell-line dependent. In synchronized HeLa cells, treatment with BN82002 leads to a delay in progression at the G1/S transition, during the S phase, and at the G2/M transition.[5][7] In contrast, U2OS cells treated with BN82002 primarily undergo cell cycle arrest in the G1 phase.[5][7] At a concentration of 50 µM, which fully inhibits cell proliferation, a modest decrease in the S phase population and an increase in cells with G1 and G2 DNA content are observed, suggesting that the compound induces arrest at multiple stages of the cell cycle.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro CDC25 Phosphatase Inhibition Assay

This protocol is adapted from the methodologies described in the initial characterization of BN82002.

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human CDC25 phosphatases.

Materials:

-

Recombinant human CDC25A, CDC25B, and CDC25C proteins

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA)

-

Phosphatase substrate (e.g., O-Methylfluorescein Phosphate (OMFP) or a phosphorylated peptide specific to CDC25)

-

96-well microplates (black, for fluorescence assays)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the recombinant CDC25 enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for in vitro CDC25 phosphatase inhibition assay.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of tumor cells treated with this compound using propidium (B1200493) iodide (PI) staining.

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cell lines.

Materials:

-

Human tumor cell lines (e.g., HeLa, U2OS)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24, 48 hours).

-

Cell Synchronization (Optional but Recommended): For more precise analysis of effects at specific cell cycle phases, synchronize the cells prior to treatment.

-

For HeLa cells (G1/S, S, G2/M arrest): Use methods like double thymidine (B127349) block for S phase arrest.

-

For U2OS cells (G1 arrest): Use methods like serum starvation followed by serum stimulation.

-

-

Cell Harvesting: Detach the cells using trypsin-EDTA, collect them, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence intensity).

Caption: Workflow for cell cycle analysis using flow cytometry.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model, based on the study using MIA PaCa-2 cells.

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

-

Immunodeficient mice (e.g., athymic nude mice)

-

MIA PaCa-2 human pancreatic cancer cells

-

Cell culture medium and supplements

-

Matrigel (or similar basement membrane matrix)

-

This compound

-

Vehicle for in vivo administration (e.g., saline, PEG/Tween formulation)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture MIA PaCa-2 cells to the desired number. Harvest and resuspend the cells in a mixture of sterile PBS or culture medium and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration:

-

Treatment Group: Administer this compound at the specified dose (e.g., 15 mg/kg) via the chosen route (e.g., intraperitoneal injection) and schedule.

-

Control Group: Administer the vehicle solution following the same schedule.

-

-

Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis) as required. Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a potent and selective irreversible inhibitor of the CDC25 family of phosphatases. Its ability to induce cell cycle arrest through the inhibition of CDK activation makes it a compelling candidate for further investigation as an anti-cancer therapeutic. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the continued exploration of this compound and the broader field of CDC25 inhibition in oncology.

References

- 1. Synchronization of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synchronization of HeLa Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]

BN82002 Hydrochloride: An In-depth Technical Guide on its Indirect Regulation of Cyclin-Dependent Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN82002 hydrochloride is a potent, cell-permeable, and irreversible inhibitor of the cell division cycle 25 (CDC25) family of dual-specificity phosphatases.[1] While not a direct inhibitor of cyclin-dependent kinases (CDKs), this compound exerts significant influence over their activity by modulating their phosphorylation status. This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols related to this compound's effect on the CDC25-CDK signaling axis. The information presented herein is intended to support researchers and professionals in the fields of oncology, cell biology, and drug development in their investigation of this and similar compounds.

Introduction to this compound and the CDC25-CDK Axis

Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle.[2] The activity of CDKs is tightly controlled by several mechanisms, including their association with regulatory cyclin subunits and post-translational modifications, most notably phosphorylation.[2] The CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C) are key activators of CDKs.[3] They function by removing inhibitory phosphate (B84403) groups from specific tyrosine and threonine residues within the ATP-binding loop of CDKs, a necessary step for their activation and subsequent cell cycle progression.[3][4]

This compound is a synthetic, cell-permeable ortho-hydroxybenzylamino compound that has been identified as a potent and irreversible inhibitor of the CDC25 phosphatase family.[1] Its inhibitory action on CDC25 prevents the dephosphorylation and activation of CDKs, leading to cell cycle arrest and the inhibition of tumor cell proliferation.[3] This indirect mechanism of CDK regulation makes this compound a valuable tool for studying cell cycle control and a potential lead compound for the development of novel anti-cancer therapeutics.

Quantitative Data on the Inhibitory Activity of BN82002

The inhibitory potency of BN82002 has been quantified against both its direct enzymatic targets (CDC25 phosphatases) and its effects on cancer cell proliferation.

Table 1: In Vitro Inhibitory Activity of BN82002 against CDC25 Phosphatase Isoforms

| Target Isoform | IC50 (µM) | Reference |

| CDC25A | 2.4 | [1][5] |

| CDC25B2 | 3.9 | [1][5] |

| CDC25B3 | 6.3 | [1][5] |

| CDC25C | 5.4 | [1][5] |

| CDC25C (catalytic domain) | 4.6 | [1][5] |

This data demonstrates that BN82002 is a potent inhibitor of all major CDC25 isoforms in the low micromolar range.

Table 2: In Vitro Anti-proliferative Activity of BN82002 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MIA PaCa-2 | Pancreatic | 7.2 | [1][6] |

| HT-29 | Colon | 32.6 | [6] |

The anti-proliferative effects of BN82002 are observed in various cancer cell lines, with potency varying depending on the specific cell type.

Mechanism of Action: Indirect Regulation of CDK Activity

The primary mechanism of action of this compound is the irreversible inhibition of CDC25 phosphatases.[1] This inhibition leads to the accumulation of CDKs in their phosphorylated, inactive state. Specifically, BN82002 has been shown to increase the inhibitory tyrosine 15 phosphorylation of CDK1.[3][7] By preventing the activation of CDKs, BN82002 effectively halts the cell cycle at various checkpoints, including the G1/S and G2/M transitions, thereby inhibiting cell proliferation.[3] The selectivity of BN82002 for CDC25 phosphatases is approximately 20-fold greater than for the CD45 tyrosine phosphatase.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro CDC25 Phosphatase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of BN82002 against recombinant CDC25 phosphatases using a fluorogenic substrate.

Materials:

-

Recombinant human CDC25A, B, or C protein

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM TCEP

-

Fluorescein diphosphate (B83284) (FDP) as a substrate

-

96-well black microplate

-

Microplate reader with fluorescence detection (Excitation/Emission ~485/528 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well microplate, add the desired concentrations of this compound diluted in Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the recombinant CDC25 enzyme to each well (except the no-enzyme control) and incubate for 1 hour at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the FDP substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader.

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Tips for Western Blot of Phosphorylated Protein [novusbio.com]

- 4. Hyperphosphorylation by Cyclin B/CDK1 in Mitosis Resets CUX1 DNA Binding Clock at Each Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Anti-inflammatory Properties of BN82002 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BN82002 hydrochloride, initially identified as a potent and selective inhibitor of the cell division cycle 25 (CDC25) phosphatase family, has demonstrated significant anti-inflammatory properties.[1][2][3][4][5][6][7] This technical guide provides an in-depth analysis of the anti-inflammatory functions of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. The primary anti-inflammatory activity of this compound is attributed to its ability to suppress the production of key inflammatory mediators, such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] Notably, this inhibition is mediated by the specific targeting of AKT2, a serine/threonine-protein kinase.[2] This document summarizes the available quantitative data, outlines detailed experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows to support further research and development of this compound as a potential anti-inflammatory therapeutic agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

BN82002 was originally developed as an inhibitor of CDC25 phosphatases, which are key regulators of the cell cycle.[4] Subsequent research has unveiled its potential as an anti-inflammatory agent.[2] This guide focuses on the non-CDC25-mediated anti-inflammatory effects of this compound, specifically its targeted inhibition of the AKT2 kinase and the downstream suppression of the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary targets and its effects on inflammatory markers.

Table 1: Inhibitory Activity of BN82002 against CDC25 Phosphatases

| Target | IC50 (µM) |

| CDC25A | 2.4[1][3][5][6][7] |

| CDC25B2 | 3.9[1][3][5][6][7] |

| CDC25B3 | 6.3[1][3][5][6][7] |

| CDC25C | 5.4[1][3][5][6][7] |

| CDC25C-cat | 4.6[1][3][5][6][7] |

Table 2: Anti-proliferative Activity of BN82002 in Human Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 7.2[1][5][6] |

| HT-29 | Colon | 32.6[1] |

Table 3: Effect of BN82002 on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Effect |

| Nitric Oxide (NO) Production | Inhibited[2] |

| Prostaglandin E2 (PGE2) Production | Inhibited[2] |

| iNOS mRNA Expression | Down-regulated[2] |

| TNF-α mRNA Expression | Down-regulated[2] |

| COX-2 mRNA Expression | Down-regulated[2] |

Note: Specific dose-response data for the inhibition of NO and PGE2 production by this compound are not publicly available in tabulated form. The available literature indicates a dose-dependent inhibition.

Mechanism of Action: Targeting the AKT2/NF-κB Signaling Axis

This compound exerts its anti-inflammatory effects by selectively targeting the serine/threonine-protein kinase AKT2.[2] This interaction interrupts the kinase activity of AKT2, which in turn leads to the suppression of the NF-κB signaling pathway.[2] The specific molecular target within AKT2 has been identified as Tyrosine-178.[2]

The canonical NF-κB signaling pathway is initiated by the activation of Toll-like receptors (TLRs), such as TLR4 by lipopolysaccharide (LPS). This activation leads to the recruitment of adaptor proteins like MyD88, which subsequently activate a cascade of kinases, including the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. BN82002's inhibition of AKT2 disrupts a key step in this cascade, preventing the downstream activation of NF-κB.[2]

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the anti-inflammatory properties of this compound.

Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

LPS Stimulation:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO/PGE2 assays, 6-well for protein/RNA extraction).

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept constant and non-toxic across all conditions) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli for the desired time period (e.g., 24 hours for NO/PGE2 measurement, shorter time points for signaling pathway analysis).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the accumulation of nitrite (B80452) (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

-

Procedure:

-

After LPS stimulation, collect 50-100 µL of cell culture supernatant from each well.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Prostaglandin E2 (PGE2) Measurement (ELISA)

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 released into the cell culture supernatant.

-

Procedure:

-

Collect cell culture supernatant after LPS stimulation.

-

Perform the ELISA according to the manufacturer's instructions of a commercial PGE2 ELISA kit.

-

Briefly, the assay involves the competition between PGE2 in the sample and a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody coated on the microplate.

-

After incubation and washing steps, a substrate solution is added, and the color development is inversely proportional to the concentration of PGE2 in the sample.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) and determine the PGE2 concentration from a standard curve.

-

Gene Expression Analysis (RT-qPCR)

-

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of pro-inflammatory genes.

-

Procedure:

-

After treatment with this compound and/or LPS, harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

-

Perform qPCR using gene-specific primers for iNOS, COX-2, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

NF-κB Nuclear Translocation Analysis (Western Blotting)

-

Principle: Western blotting is used to detect the presence of the NF-κB p65 subunit in the nuclear fraction of cell lysates, indicating its translocation from the cytoplasm.

-

Procedure:

-

After treatment, lyse the cells and separate the cytoplasmic and nuclear fractions using a nuclear/cytoplasmic extraction kit.

-

Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for the NF-κB p65 subunit.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use loading controls for each fraction (e.g., β-actin for cytoplasmic and Lamin B1 for nuclear) to ensure equal protein loading.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating the anti-inflammatory properties of this compound and the logical relationship of its mechanism of action.

Conclusion

This compound exhibits promising anti-inflammatory properties that are distinct from its well-established role as a CDC25 phosphatase inhibitor. Its ability to specifically target AKT2 and subsequently inhibit the NF-κB signaling pathway provides a clear mechanism for its observed effects on the production of inflammatory mediators. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound as an anti-inflammatory agent. Further in vivo studies are warranted to validate these findings and to assess the safety and efficacy of this compound in preclinical models of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of Torin2 on lipopolysaccharide-treated RAW264.7 murine macrophages and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. elkbiotech.com [elkbiotech.com]

- 7. resources.rndsystems.com [resources.rndsystems.com]

Unraveling the Irreversible Inhibition of CDC25 Phosphatases by BN82002 Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of BN82002 hydrochloride, a potent and selective irreversible inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle regulation research.

Executive Summary

This compound is a cell-permeable small molecule that demonstrates significant anti-proliferative activity against a range of human tumor cell lines.[1][2] Its primary mechanism of action is the irreversible inhibition of CDC25 phosphatases, key regulators of the cell cycle.[3][4][5] By inhibiting CDC25, BN82002 induces cell cycle arrest and prevents the activation of cyclin-dependent kinases (CDKs), ultimately leading to the suppression of tumor growth.[1][2] This guide will detail the molecular mechanism of this irreversible inhibition, present key quantitative data, outline relevant experimental protocols, and visualize the associated cellular pathways.

The Target: CDC25 Phosphatases

The CDC25 family of proteins, comprising CDC25A, CDC25B, and CDC25C in humans, are dual-specificity phosphatases that play a critical role in cell cycle progression. They dephosphorylate and activate CDK-cyclin complexes at crucial checkpoints, thereby driving the cell from one phase to the next.[1][2] The catalytic activity of CDC25 phosphatases resides in a highly conserved active site containing a critical cysteine residue. This cysteine acts as a nucleophile to attack the phosphate (B84403) group on the CDK substrate, forming a transient covalent phospho-cysteine intermediate before hydrolysis releases the active CDK.

Irreversible Inhibition Mechanism of BN82002

BN82002 acts as a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family.[3][4][5] While the precise covalent adduct has not been explicitly detailed in the available literature, the irreversible nature of the inhibition strongly suggests that BN82002, or a reactive species derived from it, forms a stable covalent bond with the catalytic cysteine residue within the CDC25 active site. This covalent modification permanently inactivates the enzyme, preventing it from dephosphorylating and activating its CDK substrates. This leads to an accumulation of tyrosine-phosphorylated, inactive CDK1, a key hallmark of CDC25 inhibition.[1][2]

Proposed Mechanism of Covalent Modification

The chemical structure of BN82002, an ortho-hydroxybenzylamino compound, likely undergoes an intramolecular transformation or is metabolically activated within the cell to generate a reactive electrophile. This electrophile is then susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine in the CDC25 active site, resulting in the formation of a stable, irreversible covalent bond.

References

- 1. Assaying Cdc25 phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel synthetic inhibitor of CDC25 phosphatases: BN82002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Assaying Cdc25 Phosphatase Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. merckmillipore.com [merckmillipore.com]

BN82002 Hydrochloride: A Technical Guide to its Selectivity for CDC25 Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of BN82002 hydrochloride, a potent, irreversible inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases. Overexpression of CDC25 phosphatases, key regulators of cell cycle transitions, is implicated in a variety of human cancers, making them a critical target for novel anticancer therapeutics. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental pathways to serve as a comprehensive resource for the scientific community.

Quantitative Selectivity Profile

This compound demonstrates potent inhibitory activity across the three main CDC25 isoforms: A, B, and C. The compound exhibits a preference for CDC25A, as indicated by its lower half-maximal inhibitory concentration (IC₅₀) value against this isoform compared to others. Notably, BN82002 displays significantly greater selectivity for the CDC25 family over other protein tyrosine phosphatases, such as CD45.[1][2]

Table 1: In Vitro Inhibitory Potency (IC₅₀) of BN82002 Against CDC25 Isoforms

| Target Enzyme | IC₅₀ (µM) |

| CDC25A | 2.4 |

| CDC25B2 | 3.9 |

| CDC25B3 | 6.3 |

| CDC25C | 5.4 |

| CDC25C (catalytic domain) | 4.6 |

| CD45 | ~20-fold less potent |

| Data compiled from multiple sources.[1][2] |

Mechanism of Action and Cellular Effects

BN82002 is a cell-permeable, ortho-hydroxybenzylamino compound that acts as an irreversible inhibitor of CDC25 phosphatases.[2] By inhibiting CDC25, BN82002 prevents the dephosphorylation and subsequent activation of cyclin-dependent kinase (CDK)/cyclin complexes, which are essential for progression through key phases of the cell cycle.[3] This inhibition leads to an increase in the inhibitory tyrosine phosphorylation of CDKs.[3] Cellular studies have shown that BN82002 can delay cell cycle progression at the G1-S transition, within the S phase, and at the G2-M transition, ultimately impairing the proliferation of various human tumor cell lines.[3]

Experimental Protocols

The selectivity of BN82002 for CDC25 isoforms was determined through in vitro enzymatic assays. The following protocol is a synthesized methodology based on the original characterization studies and standard practices for assaying CDC25 activity.

3.1 Production of Recombinant CDC25

-

Expression System: Full-length human CDC25A, CDC25B, and CDC25C isoforms are expressed as Glutathione-S-transferase (GST) fusion proteins in an Escherichia coli expression system (e.g., BL21-DE3 strain).[4]

-

Vector: The coding sequences for the CDC25 isoforms are cloned into a suitable expression vector, such as pGEX-2T.[4]

-

Induction and Lysis: Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG). Bacterial cells are harvested and lysed via sonication or enzymatic digestion.

-

Purification: The GST-tagged CDC25 proteins are purified from the bacterial lysate using glutathione-Sepharose affinity chromatography. The purified enzymes are then dialyzed and stored at -80°C.

3.2 In Vitro Fluorimetric Phosphatase Assay

-

Principle: The assay measures the ability of CDC25 to dephosphorylate a non-fluorescent substrate, yielding a fluorescent product. The rate of fluorescence generation is proportional to enzyme activity.

-

Substrate: A common substrate for this assay is 3-O-methylfluorescein phosphate (B84403) (OMFP) or a similar fluorogenic phosphate compound.

-

Assay Buffer: A typical buffer consists of Tris-HCl, NaCl, Dithiothreitol (DTT), and glycerol, adjusted to the optimal pH for CDC25 activity (e.g., pH 8.2).

-

Procedure: a. The assay is performed in a 96-well microtiter plate format. b. Varying concentrations of this compound (typically dissolved in DMSO) are pre-incubated with the purified recombinant CDC25 enzyme in the assay buffer. c. The enzymatic reaction is initiated by the addition of the OMFP substrate. d. The plate is incubated at a controlled temperature (e.g., 30°C). e. The fluorescence emission is measured at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for fluorescein).

-

Data Analysis: The percentage of inhibition of CDC25 activity is calculated for each concentration of BN82002 relative to a DMSO vehicle control. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing Selectivity

The selectivity of BN82002 for different CDC25 isoforms and its distinction from other phosphatases like CD45 can be represented logically. The compound is most potent against CDC25A and least potent against CDC25B3 among the tested isoforms.

Conclusion

This compound is a valuable tool for cancer research, acting as a potent and selective irreversible inhibitor of the CDC25 family of phosphatases. Its preferential inhibition of CDC25A and broad activity against other isoforms, coupled with significantly lower potency against phosphatases like CD45, underscores its utility as a chemical probe to investigate the roles of CDC25 in cell cycle control and as a lead compound for the development of targeted anticancer therapies. The methodologies and data presented in this guide provide a foundational resource for researchers working to further elucidate the therapeutic potential of CDC25 inhibition.

References

BN82002 Hydrochloride: A Technical Guide to its Potential as an Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract